

2-Aminocyclohexanone molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminocyclohexanone

Cat. No.: B1594113

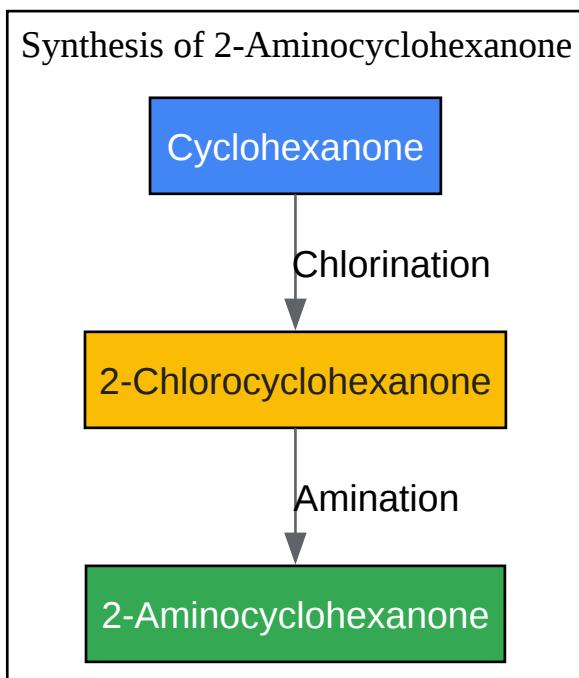
[Get Quote](#)

In-Depth Technical Guide: 2-Aminocyclohexanone

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Data

2-Aminocyclohexanone is a cyclic ketone and a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its fundamental molecular properties are summarized below.


Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO	PubChem[1]
Molecular Weight	113.16 g/mol	PubChem[1]
IUPAC Name	2-aminocyclohexan-1-one	PubChem[1]
CAS Number	22374-48-7	PubChem[1]
Canonical SMILES	C1CCC(=O)C(C1)N	PubChem[1]
InChI Key	KMLPEYHLAKSCGX-UHFFFAOYSA-N	PubChem[1]

Synthesis and Chemical Reactions

2-Aminocyclohexanone serves as a key intermediate in the synthesis of various complex molecules. Its synthesis often involves the introduction of an amino group at the alpha-position to the carbonyl of a cyclohexanone ring.

Synthetic Workflow

A common synthetic route to **2-aminocyclohexanone** involves the chlorination of cyclohexanone to form 2-chlorocyclohexanone, followed by nucleophilic substitution with an amine source.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Aminocyclohexanone**.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorocyclohexanone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

- Cyclohexanone (3 moles, 294 g)
- Water (900 ml)
- Chlorine gas (3 moles, 215 g)
- Diethyl ether
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- A 3-liter, three-necked round-bottomed flask is equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet tube.
- Cyclohexanone (294 g) and water (900 ml) are added to the flask.
- The flask is cooled in an ice bath and the stirrer is started.
- Chlorine gas (215 g) is bubbled through the mixture.
- The heavier chlorocyclohexanone layer is separated and combined with three 150-ml ether extracts of the aqueous phase.
- The combined organic phase is washed with 150 ml of water and then with 200 ml of saturated sodium chloride solution.
- The solution is dried over anhydrous sodium sulfate, filtered, and the ether is removed by evaporation.
- The residue is vacuum-distilled to yield 2-chlorocyclohexanone.[\[2\]](#)[\[3\]](#)

Note: A detailed, step-by-step protocol for the subsequent amination of 2-chlorocyclohexanone to **2-aminocyclohexanone** is not readily available in the searched literature. However, this

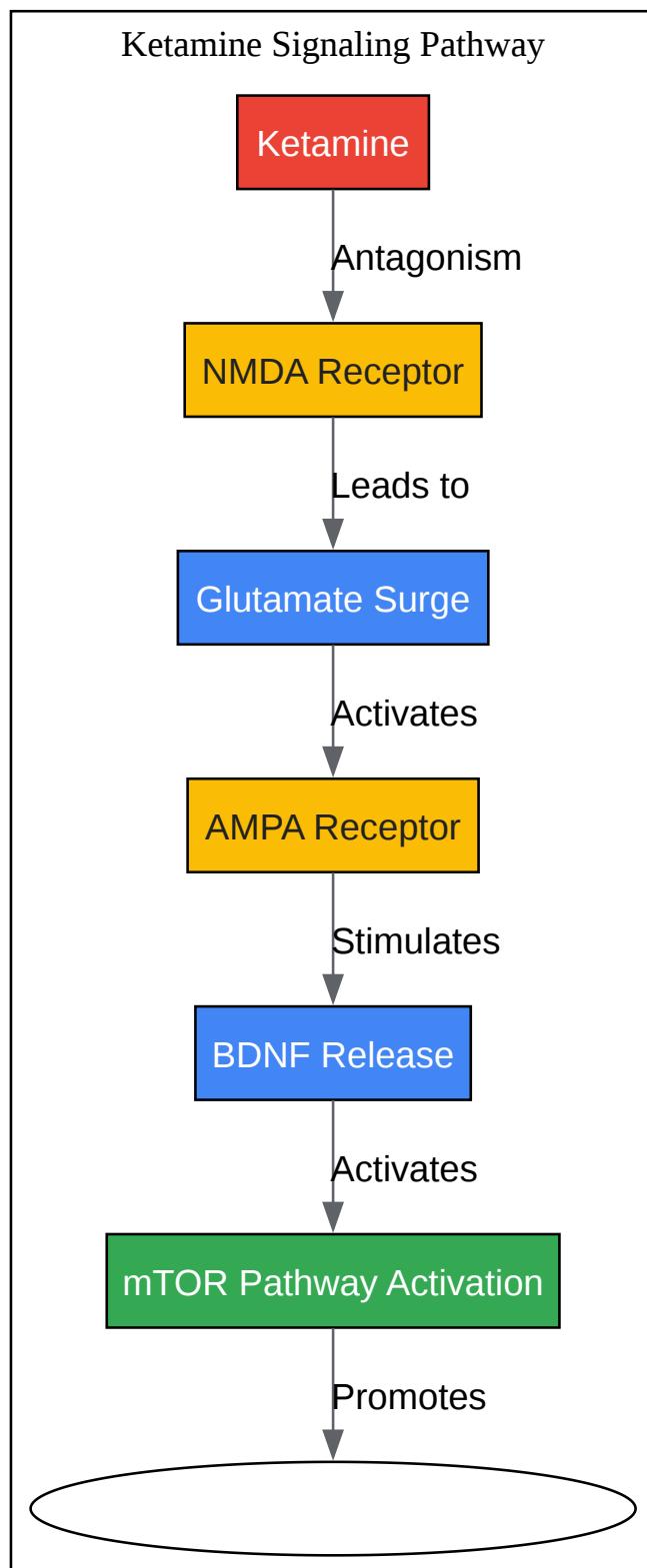
transformation is typically achieved by reacting the α -chloro ketone with an ammonia source, such as aqueous or alcoholic ammonia, or a protected amine followed by deprotection.

Key Chemical Reactions

2-Aminocyclohexanone is a precursor in several important chemical transformations, including the synthesis of pharmacologically active compounds and heterocyclic systems.

Beckmann Rearrangement: The oxime of **2-aminocyclohexanone** can undergo a Beckmann rearrangement to produce the corresponding lactam. This reaction is a classic method for the synthesis of amides from ketoximes and is typically catalyzed by acid. The general mechanism involves the protonation of the hydroxyl group of the oxime, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately yielding a lactam after tautomerization.^[4]

Synthesis of Ketamine Analogues: **2-Aminocyclohexanone** is a structural component of ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one] and its analogues. The synthesis of these compounds often involves the reaction of a substituted phenyl Grignard reagent with a cyclohexanone derivative, followed by the introduction of the methylamino group and subsequent rearrangement.^{[1][5]}


Biological Significance and Signaling Pathways

While there is limited information on the direct interaction of **2-aminocyclohexanone** with biological signaling pathways, its derivatives, most notably ketamine, have well-documented effects on neuronal signaling. The mechanism of action of ketamine provides a valuable framework for understanding the potential biological context of **2-aminocyclohexanone**-derived compounds.

Ketamine's Mechanism of Action: Ketamine's rapid antidepressant effects are primarily attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.^{[1][4][6]} This initial blockade triggers a cascade of downstream events that ultimately lead to enhanced synaptogenesis, particularly in the prefrontal cortex.^{[5][6]}

The proposed signaling cascade is as follows:

- NMDA Receptor Blockade: Ketamine blocks NMDA receptors, leading to a surge in the release of the excitatory neurotransmitter glutamate.[1][6]
- AMPA Receptor Activation: The increased glutamate levels preferentially activate another type of glutamate receptor, the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][4]
- BDNF Release and mTOR Pathway Activation: The activation of AMPA receptors stimulates the release of brain-derived neurotrophic factor (BDNF).[1] BDNF, in turn, activates the mammalian target of rapamycin (mTOR) signaling pathway.[1][5]
- Synaptogenesis: The activation of the mTOR pathway leads to an increase in the synthesis of synaptic proteins, promoting the formation of new synapses and strengthening existing connections.[5][6]

[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by ketamine.

This pathway highlights the potential for compounds derived from **2-aminocyclohexanone** to modulate critical neuronal processes and serves as a foundation for the rational design of novel therapeutics targeting neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2-Chlorocyclohexanone - Chempedia - LookChem [lookchem.com]
- 4. ketamineacademy.com [ketamineacademy.com]
- 5. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Aminocyclohexanone molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594113#2-aminocyclohexanone-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1594113#2-aminocyclohexanone-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com